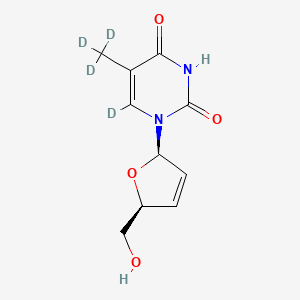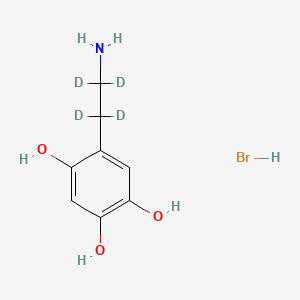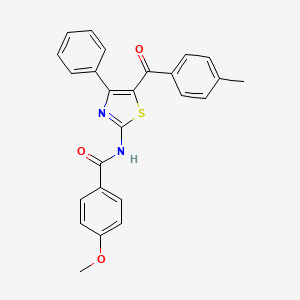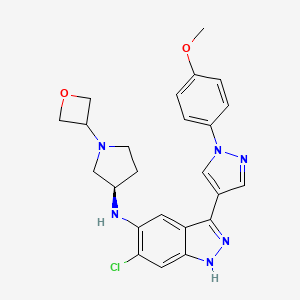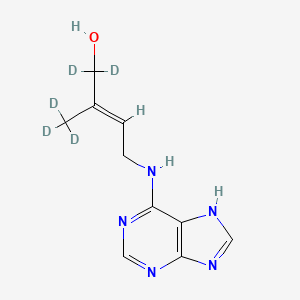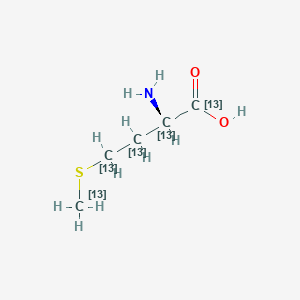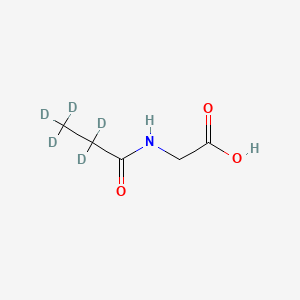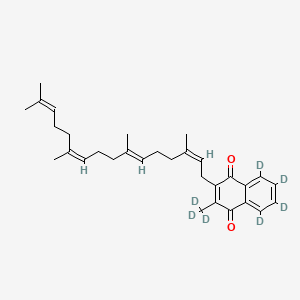
Fluticasone-d3 17beta-Carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluticasone 17, also known as Fluticasone 17β-carboxylic acid propionate, is a synthetic glucocorticoid. It is a derivative of fluticasone, a corticosteroid used to treat various inflammatory conditions such as asthma, allergic rhinitis, and dermatoses. Fluticasone 17 is known for its potent anti-inflammatory properties and is commonly used in inhalers and nasal sprays.
準備方法
Synthetic Routes and Reaction Conditions
Fluticasone 17 can be synthesized through several chemical reactions. One common method involves the reaction of fluticasone propionate with specific reagents to introduce the carboxylic acid group at the 17β position. The process typically involves the use of solvents like acetone and reagents such as fluorobromomethane and 4-dimethylaminopyridine .
Industrial Production Methods
In industrial settings, the production of fluticasone 17 involves large-scale chemical synthesis using automated systems. The process includes the preparation of intermediates, purification, and quality control to ensure the final product meets pharmaceutical standards. Techniques like liquid chromatography and mass spectrometry are often used to monitor the synthesis and purity of the compound .
化学反応の分析
Types of Reactions
Fluticasone 17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluticasone derivatives with modified functional groups, which can have different pharmacological properties .
科学的研究の応用
Fluticasone 17 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of glucocorticoid receptor interactions and structure-activity relationships.
Biology: Researchers study its effects on cellular processes and gene expression.
Medicine: It is used in the development of new corticosteroid therapies for inflammatory diseases.
Industry: Fluticasone 17 is used in the formulation of pharmaceutical products like inhalers and nasal sprays
作用機序
Fluticasone 17 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding induces the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and immune responses .
類似化合物との比較
Similar Compounds
- Fluticasone propionate
- Fluticasone furoate
- Mometasone furoate
Comparison
Fluticasone 17 is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors compared to other similar compounds. For example, fluticasone furoate has a higher binding affinity than fluticasone propionate, but fluticasone 17’s unique structure allows for different pharmacokinetic and pharmacodynamic properties .
Fluticasone 17’s distinct properties make it a valuable compound in both research and clinical applications, offering potent anti-inflammatory effects with specific receptor interactions.
特性
分子式 |
C21H26F2O5 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C21H26F2O5/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,28)17(26)27/h4-5,7,10,12-13,15-16,25,28H,6,8-9H2,1-3H3,(H,26,27)/t10-,12+,13+,15+,16+,18+,19+,20+,21+/m1/s1/i1D3 |
InChIキー |
QSVBUQTYFQFEHC-APLLRPFPSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C)F |
正規SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



